molecular formula C17H15Cl2N3O3 B3505481 1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine

1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No.: B3505481
M. Wt: 380.2 g/mol
InChI Key: VZTRBUQUFRUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNBP is a piperazine derivative and is a member of the phenylpiperazine class of compounds.

Mechanism of Action

The mechanism of action of DNBP is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, DNBP has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. DNBP has also been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception.
Biochemical and Physiological Effects:
DNBP has been shown to have a variety of biochemical and physiological effects. In animal studies, DNBP has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. DNBP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, DNBP has been shown to have antinociceptive effects, which may make it useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using DNBP in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, DNBP has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of using DNBP in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of DNBP. One area of research is the development of novel compounds based on DNBP that have improved pharmacological properties. Another area of research is the investigation of DNBP as a potential therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action of DNBP and its effects on the brain and body.

Scientific Research Applications

DNBP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DNBP has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. In pharmacology, DNBP has been investigated for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. In medicinal chemistry, DNBP has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-15-5-4-13(11-16(15)19)20-6-8-21(9-7-20)17(23)12-2-1-3-14(10-12)22(24)25/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTRBUQUFRUKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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